Sodium glucoheptonate

Description

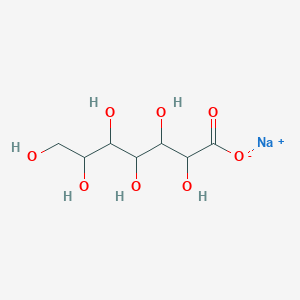

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910932 | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2670-72-6, 31138-65-5, 10894-62-9 | |

| Record name | Sodium heptonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glucoheptonate is typically synthesized by reacting a soluble cyanide with dextrose hydrate or anhydrous dextrose in an aqueous solution. The reaction is carried out at temperatures ranging from 0°C to 40°C, and ammonia produced during the reaction is removed by sparging or vacuum over a period of 4-12 hours. This process results in the crystallization of pure light-colored alpha glucoheptonate salt directly from the solution .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of hydrolyzed sucrose, providing fructose and dextrose. The process is optimized to ensure high yield and purity of the final product. The solutions of glucoheptonates obtained can be spray-dried using conventional techniques to produce dry, crystalline glucoheptonates .

Chemical Reactions Analysis

Types of Reactions: Sodium glucoheptonate undergoes various chemical reactions, including chelation, oxidation, and reduction. Its strong chelating properties make it particularly effective in binding with metal ions, such as calcium, chromium, iron, magnesium, and nickel .

Common Reagents and Conditions: The compound is stable in high-temperature solutions with a high pH, making it suitable for use in alkaline chelation processes. Common reagents used in reactions with this compound include sodium hydroxide and other alkaline substances .

Major Products Formed: The primary products formed from reactions involving this compound are stable metal complexes. These complexes are used in various industrial applications, including water treatment, metal cleaning, and textile processing .

Scientific Research Applications

Pharmaceutical Applications

Sodium glucoheptonate serves as a stabilizing agent in pharmaceutical formulations. Its ability to enhance the solubility and bioavailability of active ingredients makes it crucial in drug development.

| Application | Description |

|---|---|

| Stabilizing Agent | Improves the stability of drug formulations. |

| Bioavailability Enhancer | Increases the absorption of active pharmaceutical ingredients (APIs). |

Case Study: Drug Formulation Enhancement

A study demonstrated that incorporating this compound in a formulation significantly improved the solubility of poorly soluble drugs, leading to better therapeutic outcomes .

Food Industry

In the food sector, this compound is utilized as a food additive. It enhances texture and stability in various products, particularly dairy and baked goods.

| Application | Description |

|---|---|

| Food Additive | Improves texture and stability of food products. |

| Dairy Products | Enhances creaminess and mouthfeel. |

Case Study: Dairy Product Stability

Research indicated that this compound effectively stabilized emulsions in dairy products, preventing separation over time .

Cosmetic Applications

This compound is also prevalent in cosmetic formulations due to its moisturizing properties.

| Application | Description |

|---|---|

| Moisturizer | Provides hydration in skincare products. |

| Stabilizer | Maintains the integrity of cosmetic formulations. |

Case Study: Skin Cream Formulation

In a comparative study, skin creams containing this compound showed improved hydration levels compared to those without it, indicating its effectiveness as a moisturizer .

Biotechnology

In biotechnology, this compound is used in cell culture media to promote cell growth and viability.

| Application | Description |

|---|---|

| Cell Culture Media | Supports growth and maintenance of cell lines. |

| Biopharmaceuticals | Essential for research and development in biopharmaceuticals. |

Case Study: Cell Viability Improvement

A research project highlighted that media supplemented with this compound resulted in higher cell viability rates during culture experiments .

Environmental Applications

This compound is explored for its potential in bioremediation processes, assisting in detoxifying contaminated environments through microbial activity.

| Application | Description |

|---|---|

| Bioremediation Agent | Aids in detoxifying contaminated sites. |

| Chelating Agent | Binds heavy metals, facilitating microbial degradation. |

Case Study: Heavy Metal Remediation

A study demonstrated that this compound effectively chelated heavy metals in contaminated soil, enhancing microbial degradation processes .

Mechanism of Action

The primary mechanism of action of sodium glucoheptonate is its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents their adverse effects on chemical reactions and industrial processes. The molecular targets of this compound include metal ions such as calcium, chromium, iron, magnesium, and nickel. The pathways involved in its mechanism of action include the formation of stable metal complexes that are less reactive and more easily managed in various applications .

Comparison with Similar Compounds

Comparison with Calcium-Based Compounds

Pharmacokinetics: Calcium Glucoheptonate vs. Calcium Carbonate

Calcium glucoheptonate (8.2% elemental calcium) exhibits superior bioavailability compared to calcium carbonate (40% elemental calcium but low solubility):

Table 2: Pharmacokinetic Parameters

| Parameter | Calcium Glucoheptonate | Calcium Carbonate | References |

|---|---|---|---|

| Solubility | High | Low | |

| Cmax (mg/dL) | 6.9 ± 0.8 | 5.2 ± 0.6 | |

| Tmax (hours) | 2.5 ± 0.5 | 4.0 ± 1.0 | |

| AUC0–t (mg·h/dL) | 34.2 ± 4.1 | 42.5 ± 5.3 |

- Absorption : Calcium glucoheptonate achieves faster absorption (higher Cmax and shorter Tmax), making it suitable for acute calcium supplementation .

- Safety : Its lower AUC reduces long-term toxicity risks compared to calcium carbonate, which accumulates more in serum .

Osteogenic Effects: Calcium Glucoheptonate

At optimal concentrations (0.25–1.0 mM), calcium glucoheptonate enhances osteoblast proliferation (+57% at 0.25 mM), mineralization (+30% calcium uptake), and osteogenic gene expression (1.8-fold increase in osteocalcin) . However, concentrations ≥4 mM reduce cell viability, highlighting dose-dependent cytotoxicity .

Comparison with Stannous Glucoheptonate in Radiopharmaceuticals

In Tc-99m radiopharmaceuticals, sodium and calcium glucoheptonate salts outperform stannous (tin-based) variants:

Biological Activity

Sodium glucoheptonate, a sodium salt of glucoheptonic acid, has garnered attention for its biological properties and potential applications in various fields, including medicine and radiopharmaceuticals. This article explores its biological activity, focusing on its chemical characteristics, safety profile, and applications in imaging and therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a seven-carbon sugar structure with functional groups that allow it to chelate metal ions. Its chemical formula is C₇H₁₄NaO₇, and it exists primarily in an alpha form, which is more soluble and stable compared to its beta counterpart . The compound has been utilized as a ligand in radiopharmaceutical formulations, particularly with technetium-99m (Tc-99m), enhancing imaging capabilities in nuclear medicine.

Biological Activity

1. Chelation Properties

This compound exhibits significant chelation capabilities, particularly with divalent cations such as calcium. The calcium chelation value has been reported at approximately 548 mg CaCO₃/g of product, indicating its potential as a chelating agent in various applications . This property is crucial for its use in radiopharmaceuticals where metal ion stability is essential.

2. Radiopharmaceutical Applications

This compound is primarily used in the preparation of technetium-99m glucoheptonate, which serves as a radiotracer for kidney and brain imaging. Studies have shown that this complex maintains high chemical stability for over 200 days at room temperature and demonstrates effective tissue distribution in animal models . For instance, the tissue distribution of Tc-99m glucoheptonate in Wistar rats showed significant uptake in the kidneys and minimal accumulation in other organs, suggesting its suitability for renal imaging .

Safety Profile

Case Studies

Case Study 1: Imaging Studies

In a comparative study involving Tc-99m glucoheptonate, researchers evaluated its effectiveness against other radiopharmaceuticals. The results indicated that Tc-99m glucoheptonate provided superior imaging quality for renal function assessment compared to traditional agents due to its favorable biodistribution and clearance rates from the bloodstream .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted by the EPA involved repeated exposure studies using analogs of this compound. The findings suggested low concern for neurotoxicity and skin sensitization based on read-across data from similar compounds like glucono-delta-lactone. This reinforces the idea that this compound can be safely utilized without significant adverse effects on human health .

Research Findings Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C₇H₁₄NaO₇ |

| Calcium Chelation Value | 548 mg CaCO₃/g |

| Stability (Tc-99m Complex) | >200 days at room temperature |

| Carcinogenic Potential | Low |

| Dermal Irritation | Non-irritating |

Q & A

Q. How should researchers design controlled studies to assess this compound’s role in captopril renography?

- Methodological Answer : Use a crossover design in awake 2KlC hypertensive rats. Baseline ⁹⁹ᵐTc-glucoheptonate uptake is measured pre- and post-captopril administration (1 mg/kg). Clamped kidney uptake ratios (ipsilateral/contralateral) are analyzed via ANOVA, with p<0.05 indicating significance. Control groups receive saline instead of captopril to isolate drug effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.